4-Maleimidosalicylic acid (CAS 19232-43-0) is a specialized, polar, thiol-reactive bifunctional probe featuring a maleimide group conjugated to a salicylic acid moiety [1]. In biochemical procurement and bioconjugation workflows, it is primarily selected for its ability to selectively alkylate free sulfhydryls without inducing the severe cytotoxicity or immunosuppressive artifacts characteristic of standard nonpolar maleimides [1]. Furthermore, the salicylic acid core serves as an intrinsic chelator and sensitizer for lanthanide ions such as Tb3+, enabling time-resolved fluorescence assays of thiol-containing analytes [2]. This dual functionality makes it a high-value reagent for live-cell labeling and advanced analytical detection.
Substituting 4-Maleimidosalicylic acid with common thiol-alkylating agents like N-ethylmaleimide (NEM) or N-phenylmaleimide (NPM) fundamentally compromises live-cell assay integrity[1]. Standard nonpolar maleimides rapidly cross cell membranes and indiscriminately disrupt critical intracellular signaling cascades, such as calcium-dependent interleukin-2 (IL-2) production in immune cells [1]. Conversely, substituting with bulkier fluorescent maleimides (e.g., FITC-maleimide) alters the steric profile of the target protein and lacks the distinct lanthanide-sensitizing properties of the salicylate group, which is strictly required for background-free time-resolved luminescence detection using Terbium [2].
When modifying cellular thiols, the polarity of the maleimide dictates its off-target immunosuppressive effects. 4-Maleimidosalicylic acid, being highly polar, does not significantly suppress mitogen-induced IL-2 production in JURKAT T cells[1]. In direct contrast, nonpolar comparators like N-ethylmaleimide (NEM) and N-phenylmaleimide (NPM) inhibit IL-2 production by 85-99% under identical mitogen-stimulated conditions [1].
| Evidence Dimension | Inhibition of mitogen-induced IL-2 production |
| Target Compound Data | No significant suppression of IL-2 production |
| Comparator Or Baseline | NEM and NPM (85-99% inhibition of IL-2) |
| Quantified Difference | Greater than 85% absolute difference in cytokine suppression |
| Conditions | JURKAT T cells pretreated with maleimides prior to mitogen (PHA, anti-CD3, PMA) stimulation |
Critical for immunological assay procurement where thiol-blocking must not induce artifactual immunosuppression or cell death.
For time-resolved fluorescence applications, the derivatization reagent must act as an energy-transfer antenna. The salicylate group in 4-Maleimidosalicylic acid efficiently absorbs excitation energy and transfers it to Terbium (Tb3+) ions, yielding strong, long-lived luminescence [1]. Standard aliphatic maleimides completely lack this aromatic sensitizing moiety, rendering them non-functional for lanthanide-based time-resolved detection and requiring the procurement of secondary fluorophores[1].
| Evidence Dimension | Sensitization of Terbium (Tb3+) time-resolved luminescence |
| Target Compound Data | Positive sensitization via the salicylate antenna moiety |
| Comparator Or Baseline | Standard aliphatic maleimides (0% sensitization) |
| Quantified Difference | Binary capability difference (functional sensitizer vs. non-functional) |
| Conditions | Thiol-derivatized analytes complexed with Tb3+ in TRIS buffer |
Enables the development of zero-background time-resolved fluorescence assays using a single, low-molecular-weight derivatization reagent.
Nonpolar maleimides disrupt early T-cell activation events by interfering with downstream responses to intracellular calcium spikes. 4-Maleimidosalicylic acid and other polar analogs successfully react with accessible cellular thiols without inhibiting the critical rise in intracellular free calcium ([Ca2+]i) or the subsequent activation events[1]. Conversely, NEM inhibits activation events induced by [Ca2+]i rise, fundamentally altering the cell's physiological baseline during labeling procedures [1].
| Evidence Dimension | Interference with[Ca2+]i-induced cellular activation |
| Target Compound Data | No inhibition of [Ca2+]i rise or downstream activation |
| Comparator Or Baseline | NEM (Inhibits activation events induced by [Ca2+]i rise) |
| Quantified Difference | Complete preservation of calcium-dependent signaling vs. total blockade |
| Conditions | Live JURKAT T cells stimulated with PHA or anti-CD3 antibodies |
Proves that 4-MSA's polarity prevents it from disrupting critical secondary messenger pathways, making it the preferred choice for live-cell physiological studies.
Because 4-Maleimidosalicylic acid does not suppress IL-2 production or interfere with calcium-dependent signaling, it is a highly effective reagent for mapping or blocking surface thiols on live T cells and macrophages[1]. This ensures that downstream functional assays and cytokine profiling remain physiologically accurate, unlike when using nonpolar maleimides [1].
The compound is procured as a dual-function derivatization reagent for quantifying thiol-containing analytes. By reacting with thiols and subsequently sensitizing Terbium (Tb3+) luminescence, it eliminates short-lived background autofluorescence in complex biological matrices, providing higher signal-to-noise ratios compared to standard fluorescent maleimides [2].
In bioconjugation workflows, 4-Maleimidosalicylic acid is utilized as a heterobifunctional linker to conjugate thiol-containing targeting peptides (e.g., in anthracycline-peptide conjugates) [3]. The highly polar salicylic acid moiety improves the aqueous solubility and processability of the resulting construct compared to traditional hydrophobic aliphatic linkers like maleimidobutyric acid, streamlining downstream purification[3].